The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that belongs to the class of piperazine derivatives. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. It exhibits structural features that may contribute to its biological activity, making it a subject of interest for drug development and research.
This compound can be synthesized through various chemical pathways involving piperazine and related heterocycles. Its molecular formula is with a molecular weight of approximately 407.51 g/mol, as indicated by its chemical data sources . The compound's structure includes a methoxyphenyl group and a dihydropyrazole moiety, which are significant in enhancing its biological interactions.
The compound can be classified as a piperazine derivative with potential applications in pharmacology. It may exhibit properties related to central nervous system activity or other therapeutic effects due to the presence of the piperazine and pyrazole structures.
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves several key steps:
Technical details regarding specific reagents and conditions are critical for optimizing yield and purity during synthesis .
The molecular structure of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be represented using various notations:
CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3
The compound's structural data indicates multiple functional groups that may influence its reactivity and biological activity. The presence of both methoxy and phenyl groups suggests potential interactions with various biological targets .
The compound may undergo several types of chemical reactions, including:
Technical details regarding these reactions are essential for understanding how modifications can enhance or alter the compound's properties .
The mechanism of action for 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is likely related to its interaction with specific receptors or enzymes in biological systems.
Data suggests that compounds containing piperazine structures often act as antagonists or agonists at neurotransmitter receptors, including serotonin receptors. This interaction could lead to modulating neurotransmission pathways relevant in treating various neurological disorders .
The physical properties of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone include:
Chemical properties include:
Relevant data on stability under various conditions (pH, temperature) is crucial for handling and storage .
This compound has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Specific areas include:
Research into this compound may yield valuable insights into its utility in drug design and development processes .
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8